2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile
Description
This compound (CAS: 338762-06-4) is a pyridine derivative featuring a trifluoromethyl group at the 5-position, a chlorine atom at the 3-position, and a morpholino-thienyl-acetonitrile substituent at the 2-position. Its molecular formula is C₁₆H₁₃ClF₃N₃OS (MW: 387.81 g/mol) . It is structurally related to agrochemical intermediates and pharmaceuticals, particularly fungicides like fluopyram, where pyridine derivatives are key building blocks .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-thiophen-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3OS/c17-12-8-11(16(18,19)20)9-22-14(12)15(10-21,13-2-1-7-25-13)23-3-5-24-6-4-23/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOZRJVHDDRPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H14ClF3N2S
- Molecular Weight : 348.8 g/mol
- CAS Number : Not specified in the provided sources, but closely related compounds can be referenced for context.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group and the pyridine ring enhance its lipophilicity and binding affinity, which may contribute to its pharmacological properties.
- Enzyme Inhibition : Many compounds with similar structures have been shown to inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, PDE5 inhibitors have demonstrated cardioprotective effects and potential anti-cancer properties through modulation of cyclic nucleotide levels .
- Antimicrobial Activity : Compounds containing pyridine and thienyl moieties have been reported to exhibit antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Neuropharmacological Effects : Similar piperazine derivatives have shown promise in treating neurological disorders by acting as acetylcholinesterase inhibitors, which are crucial for neurotransmission .
Biological Activity Data
Case Studies
-
Case Study on PDE Inhibition :
A study investigated the effects of related compounds on PDE5 inhibition, demonstrating significant cardioprotective effects in ischemia-reperfusion injury models. The mechanism involved increased nitric oxide synthase expression and enhanced cGMP signaling pathways, suggesting that compounds similar to this compound may offer similar benefits . -
Neuroprotective Effects :
Research on piperazine derivatives indicated their potential in treating neurodegenerative diseases through acetylcholinesterase inhibition. This suggests that our compound may also possess neuroprotective properties, warranting further investigation into its efficacy in models of Alzheimer's disease . -
Antimicrobial Efficacy :
A comparative study highlighted the antimicrobial activity of various trifluoromethyl-containing compounds against Gram-positive and Gram-negative bacteria, indicating that the structural components of our compound could confer similar properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ in substituents on the acetonitrile core or pyridine ring, leading to varied applications. Key examples include:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The morpholino group in the target compound increases polarity, enhancing aqueous solubility compared to the thienyl-only analog .
- Stability : The nitro group in the 4-nitrophenyl derivative may reduce photostability, limiting its field applications .
Q & A
Q. What are the established synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Halogenation : Introduce chloro and trifluoromethyl groups to pyridine derivatives using reagents like Cl₂ gas or trifluoromethylation agents (e.g., CF₃Cu) .
Nucleophilic Substitution : React the halogenated pyridine with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to install the morpholino moiety .
Coupling with Thienyl Acetonitrile : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thienyl-acetonitrile group .
Key Reagents : Pd(PPh₃)₄, K₂CO₃, DMF, and controlled heating (80–120°C).
Q. What spectroscopic techniques are recommended for structural elucidation?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (for aromatic protons and morpholino protons), ¹³C NMR (carbon backbone), and ¹⁹F NMR (trifluoromethyl group) in deuterated DMSO or CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₂ClF₃N₃OS) .
- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and morpholino (C-O-C stretch ~1100 cm⁻¹) groups .
Q. How is the compound’s purity assessed during synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) and UV detection at 254 nm .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., 120–125°C for similar derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables:
| Variable | Range Tested | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|---|
| Temperature | 60–140°C | 110°C | +15% | |
| Catalyst Loading | 1–5 mol% Pd(PPh₃)₄ | 3 mol% | +10% | |
| Solvent Polarity | DMF vs. THF | DMF | +20% |
- Note : Use kinetic studies to identify rate-limiting steps (e.g., coupling vs. substitution) .
Q. How to resolve discrepancies in reported NMR chemical shifts?
- Methodological Answer :
- Solvent Calibration : Use deuterated solvents with internal standards (e.g., TMS for ¹H/¹³C NMR).
- DFT Calculations : Compare experimental shifts with computational predictions (e.g., Gaussian 09 with B3LYP/6-311+G(d,p)) .
- Variable Temperature NMR : Probe conformational changes affecting shifts (e.g., morpholino ring puckering) .
Q. What strategies mitigate competing side reactions during synthesis?
- Methodological Answer :
- Protective Groups : Temporarily block reactive sites (e.g., acetonitrile protection with TMSCl) .
- Low-Temperature Additions : Add morpholine at 0°C to reduce undesired alkylation .
- Stepwise Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc) before coupling .
Q. How to evaluate environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and monitor degradation via LC-MS/MS .
- Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., dechlorinated or oxidized derivatives) .
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values) .
Contradiction Analysis in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
